3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile
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Overview
Description
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is a heterocyclic compound that combines a furan ring, a pyridine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile typically involves multi-step reactions. One common approach is the coupling of 5-fluoropyridine with a furan derivative, followed by the introduction of the benzonitrile group. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(5-Chloropyridin-2-yl)furan-2-yl]benzonitrile
- 3-[3-(5-Bromopyridin-2-yl)furan-2-yl]benzonitrile
- 3-[3-(5-Methylpyridin-2-yl)furan-2-yl]benzonitrile
Uniqueness
3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
856570-76-8 |
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Molecular Formula |
C16H9FN2O |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
3-[3-(5-fluoropyridin-2-yl)furan-2-yl]benzonitrile |
InChI |
InChI=1S/C16H9FN2O/c17-13-4-5-15(19-10-13)14-6-7-20-16(14)12-3-1-2-11(8-12)9-18/h1-8,10H |
InChI Key |
CEXRCHHMPCYJNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CO2)C3=NC=C(C=C3)F)C#N |
Origin of Product |
United States |
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